5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound characterized by a sulfonyl group linked to an ethylphenyl moiety, along with a thioxo group and a dihydropyrimidinone core. This compound is part of the pyrimidine family, which is significant in medicinal chemistry due to its diverse biological activities.
This compound can be synthesized through various organic reactions, primarily involving multi-step processes that include the formation of key intermediates such as sulfonyl chlorides and thiourea derivatives. The compound has garnered interest for its potential applications in drug development and enzyme inhibition studies.
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the class of sulfonamide derivatives and dihydropyrimidinones. These compounds are often explored for their pharmacological properties, including anticancer and anti-inflammatory activities.
The synthesis of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically follows a multi-step organic reaction pathway. A common synthetic route includes:
These steps are crucial for constructing the molecular framework of the target compound, ensuring that each functional group is properly integrated into the final structure.
The reaction conditions, including temperature, solvent choice, and reaction time, can significantly influence the yield and purity of the synthesized compound. Optimizing these parameters is essential for scaling up production for industrial applications.
The molecular formula of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is . The structure features:
Key structural data includes:
The compound's structural integrity can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the ethylphenyl substituent.
Studies indicate that compounds with similar structures have shown promise as inhibitors in various biochemical pathways, making this compound a candidate for further investigation in drug development.
The physical properties of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one include:
Key chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its potential applications.
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several potential applications:
The compound 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one emerged from strategic innovations in heterocyclic chemistry, particularly through modifications of the dihydropyrimidinone (DHPM) core. DHPMs gained prominence following the rediscovery of the Biginelli reaction in the 1980s, a multicomponent condensation enabling efficient construction of this scaffold. The reaction's convergence, operational simplicity, and molecular diversity made it indispensable for generating bioactive compounds [5]. Early DHPM derivatives like monastrol (a kinesin-5 inhibitor) and calcium channel blockers demonstrated the scaffold's therapeutic potential, prompting investigations into structurally modified variants [5].
The specific incorporation of a sulfonyl group at the C5 position—exemplified by 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one—represented a deliberate effort to enhance target affinity and metabolic stability. This modification aligns with broader medicinal chemistry strategies where sulfonylation of privileged scaffolds improves pharmacokinetic properties and binding specificity. Patent literature from the early 2010s reveals concentrated efforts to optimize 2-thioxo-dihydropyrimidinones for cardiovascular and enzyme-modulating applications, positioning this compound within a class of sulfonylated DHPMs investigated for heart failure and hypertension management [4].
Table 1: Historical Development Key Milestones for Dihydropyrimidinone-Based Therapeutics
Time Period | Development Phase | Key Advancements |
---|---|---|
1893 | Discovery | Biginelli first describes DHPM synthesis via acid-catalyzed cyclocondensation |
1980s-1990s | Therapeutic Validation | Monastrol and calcium channel blockers (e.g., SQ 32926) highlight DHPM bioactivity |
Early 2000s | Structural Diversification | Systematic C5 sulfonylation (e.g., aryl/alkylsulfonyl groups) to enhance target affinity |
Post-2010 | Targeted Drug Design | Compounds like 5-[(4-ethylphenyl)sulfonyl] derivatives explored for enzyme inhibition [4] [5] |
5-[(4-Ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one belongs to the dihydropyrimidinone structural family, classified as a "privileged scaffold" due to its recurrent presence in biologically active molecules. Privileged scaffolds are defined by their ability to bind multiple receptor classes with high affinity, enabling diverse therapeutic applications [5] . This compound features three critical moieties:
Crystallographic studies of related structures (e.g., C24H30N4O6S2) reveal that such molecules adopt a distorted boat conformation in the dihydropyrimidine ring. The sulfonyl group adopts a pseudo-axial orientation, positioning its oxygen atoms for hydrogen bonding with biological targets [7]. This conformation stabilizes interactions with polar enzyme pockets while the ethylphenyl moiety engages in hydrophobic contacts.
Table 2: Structural Features and Their Functional Implications
Structural Element | Molecular Properties | Biological Implications |
---|---|---|
Dihydropyrimidin-4-one core | Planar, amphoteric (H-bond donor/acceptor) | Base stacking or enzyme active site recognition |
2-Thioxo group | Polarizable sulfur atom, reduced H-bond acceptance vs. carbonyl | Enhanced covalent binding potential; altered pharmacokinetics |
5-[(4-Ethylphenyl)sulfonyl] | Bulky hydrophobic group with moderate electron withdrawal | Target specificity via hydrophobic pocket occupancy; improved metabolic stability |
N1-H and N3-H protons | Strong H-bond donors | Critical for dimeric crystal packing or enzyme hydrogen-bond networks [7] |
This compound exemplifies the strategic optimization of DHPMs for targeted enzyme inhibition. The 5-arylsulfonyl moiety significantly expands the pharmacophore's reach, enabling interactions with allosteric sites or catalytic pockets inaccessible to simpler DHPMs. Specific significance includes:
Diverse Target Engagement: Analogous sulfonylated DHPMs exhibit confirmed activity against cardiovascular targets (e.g., angiotensin-converting enzyme), inflammatory enzymes (e.g., cyclooxygenase-2), and viral proteases [4] . The ethylphenyl group balances lipophilicity and steric demand, optimizing fit within hydrophobic enzyme subsites without excessive molecular weight gain. Computational studies suggest the sulfonyl oxygen atoms coordinate with catalytic zinc ions in metalloenzymes or form salt bridges with arginine residues [6].
Enhanced Selectivity Profiles: Unlike non-sulfonylated DHPMs, which often show broad but weak activity, the sulfonyl group enables precise steric and electronic complementarity. For instance, in Factor Xa inhibitors, the sulfonyl linker improves specificity for serine protease active sites over related enzymes [4]. The ethyl substituent further modulates selectivity by excluding bulkier hydrophobic residues found in non-target enzymes.
Synergy with 2-Thioxo Modification: Thiocarbonyl-containing DHPMs demonstrate superior inhibition constants (Ki) against pyrimidine-metabolizing enzymes compared to oxo analogs. This enhancement arises from sulfur's stronger nucleophilicity and ability to disrupt disulfide bonding in catalytic domains. Compound libraries featuring both sulfonyl and thioxo groups show markedly increased hit rates in high-throughput screens for kinase and phosphatase targets [5].
Table 3: Enzyme Targets of Sulfonylated Dihydropyrimidinones in Drug Discovery
Enzyme Class | Representative Targets | Inhibition Mechanism | Therapeutic Area |
---|---|---|---|
Metalloproteases | Angiotensin-converting enzyme (ACE), Matrix metalloproteinases (MMPs) | Sulfonyl coordination to Zn²⁺; hydrophobic occupation of S1' pocket | Hypertension, Heart failure [4] |
Serine Proteases | Factor Xa, Thrombin, Urokinase | Hydrogen bonding via thiocarbonyl; sulfonyl-oxygen interactions with catalytic triad | Thrombosis |
Kinases | Cyclin-dependent kinases (CDKs), MAP kinases | Competitive ATP-site binding facilitated by sulfonyl-phenyl stacking | Cancer, Inflammation |
Oxidoreductases | Dihydrofolate reductase (DHFR), Aldose reductase | Disruption of cofactor (NADPH) binding via dihydropyridine ring | Metabolic disorders, Cancer [5] |
The structural plasticity of this scaffold enables directed synthesis toward specific enzyme classes. For example, replacing the ethyl group with halogens or methoxy groups alters electron density and steric occupancy, fine-tuning interactions with charged residues in enzyme pockets [4] [6]. Consequently, 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as a versatile template for developing next-generation inhibitors with optimized binding kinetics and reduced off-target effects.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1